physicochemical properties of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine
physicochemical properties of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine
An In-depth Technical Guide to the Physicochemical Characterization of Novel Pyrazole Amines A Case Study on: 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine
Abstract
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] Derivatives of pyrazole exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] The successful progression of any novel pyrazole-based compound from a laboratory curiosity to a viable drug candidate is critically dependent on a thorough and early understanding of its fundamental physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and directly influence formulation strategies and toxicological assessment.
This guide provides a comprehensive framework for the systematic physicochemical characterization of a novel pyrazole amine, using the hypothetical molecule 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine as a working example. Rather than presenting pre-existing data, this document serves as a methodological whitepaper, detailing the necessary experimental protocols and, crucially, the scientific rationale behind them. We will explore the determination of solubility, pKa, lipophilicity, and thermal properties, providing field-proven insights to guide researchers in their own discovery efforts.
Foundational Analysis and Molecular Structure
The first step in characterizing any new chemical entity is a foundational analysis of its structure. The properties of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine are dictated by the interplay of its constituent functional groups:
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Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms. This core is relatively planar and can participate in hydrogen bonding as both a donor (N-H) and acceptor (pyridine-like nitrogen).[5]
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3-Amino Group (-NH₂): This primary amine is the principal basic center of the molecule. Its ability to accept a proton (ionize) is a primary determinant of the compound's aqueous solubility and pKa.[6][7][8]
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4-Methyl Group (-CH₃): A small, non-polar group that slightly increases lipophilicity.
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1-(2-methoxypropyl) Group: A more substantial non-polar side chain containing an ether linkage. This group significantly contributes to the molecule's overall lipophilicity and can influence its binding to biological targets.
Molecular Formula: C₈H₁₅N₃O
Molecular Weight: 169.23 g/mol
These basic descriptors are the starting point for all subsequent experimental work. A summary of the key physicochemical properties to be determined is presented below.
Table 1: Core Physicochemical Properties of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine
| Property | Symbol | Significance in Drug Development | Experimental Value |
| Solubility | |||
| Aqueous (pH 7.4) | S (aq) | Determines bioavailability and suitability for intravenous formulations. | To be determined |
| Acidic (pH 2.0) | S (acid) | Predicts dissolution in the stomach. | To be determined |
| Organic (e.g., DMSO) | S (org) | Relevant for stock solution preparation and synthetic workup. | To be determined |
| Dissociation Constant | pKa | Governs ionization state, affecting absorption, solubility, and receptor binding.[9] | To be determined |
| Lipophilicity | LogD (pH 7.4) | Predicts membrane permeability and potential for off-target effects. | To be determined |
| Thermal Properties | |||
| Melting Point | M.P. | Indicator of purity and solid-state stability. | To be determined |
Experimental Characterization: Protocols and Rationale
This section provides detailed, self-validating protocols for determining the critical properties outlined in Table 1. The causality behind each experimental choice is explained to provide a robust and transferable methodology.
Solubility Determination
Expertise & Experience: Solubility is not a single value but is highly dependent on the solvent system, particularly pH for an ionizable compound like an amine.[10] We must therefore assess solubility under conditions that mimic both physiological environments (stomach, blood plasma) and laboratory settings. A thermodynamic equilibrium shake-flask method is the gold standard for its accuracy.
Protocol: Equilibrium Shake-Flask Solubility
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Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume (e.g., 1 mL) of a specific solvent (e.g., pH 7.4 phosphate-buffered saline, pH 2.0 HCl solution, DMSO). The excess solid is crucial to ensure a saturated solution is formed.
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Equilibration: Seal the vials and place them in a temperature-controlled agitator (e.g., 25°C or 37°C) for a minimum of 24 hours. This extended time allows the system to reach thermodynamic equilibrium.
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Sample Separation: After equilibration, allow the vials to stand until the excess solid has sedimented. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter (compatible with the solvent) to remove any undissolved particulates.
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Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical technique, typically HPLC-UV.
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Calculation: The solubility is reported as the measured concentration (e.g., in mg/mL or µM) of the saturated solution.
Trustworthiness: This protocol is self-validating because the presence of undissolved solid at the end of the experiment visually confirms that equilibrium saturation was achieved. The use of a validated HPLC method ensures accurate quantification.
Caption: Workflow for Thermodynamic Solubility Determination.
pKa Determination
Expertise & Experience: The pKa value dictates the charge state of a molecule at a given pH. For our aminopyrazole, the amine group will be protonated (positively charged) at pH values below its pKa and neutral at pH values above it. This profoundly impacts every aspect of its ADME profile. Potentiometric titration is a highly reliable and direct method for measuring pKa.[11][12]
Protocol: Potentiometric Titration for pKa Determination
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System Calibration: Calibrate a high-precision pH meter using standard buffers at pH 4, 7, and 10 to ensure accurate readings across the titration range.[11]
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Sample Preparation: Accurately weigh and dissolve the compound in a co-solvent system if necessary (e.g., methanol/water) to a known concentration (e.g., 1-10 mM).[9] Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of a base.[11]
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Initial Acidification: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C). Using a calibrated burette, add a strong acid (e.g., 0.1 M HCl) to lower the pH to ~2, ensuring the amine is fully protonated.
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Titration: Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). Record the pH value after each addition, allowing the reading to stabilize.[11] Continue until the pH reaches ~12.
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Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the inflection point of the resulting sigmoidal curve.[12] This point corresponds to the half-equivalence point, where the concentrations of the protonated and neutral species are equal (pH = pKa).[11]
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Replication: Perform the titration in triplicate to ensure reproducibility and report the mean pKa value with the standard deviation.[11]
Trustworthiness: The method's reliability stems from its direct measurement of pH changes. The calibration step ensures instrumental accuracy, while triplicate analysis validates the precision of the result.
Caption: Workflow for Potentiometric pKa Determination.
Data Interpretation and Application in Drug Development
The true value of physicochemical data lies in its application. The experimental values obtained through the protocols above provide a predictive roadmap for a compound's journey through the drug development pipeline.
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High Solubility at pH 2, Low at pH 7.4: If our aminopyrazole exhibits this profile, it suggests it will dissolve readily in the stomach but may precipitate in the higher pH environment of the small intestine. This could lead to poor or variable absorption and might necessitate the development of an amorphous solid dispersion or a salt form to improve intestinal solubility.
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A pKa of 5.5: A compound with this pKa would be ~99% ionized in the stomach (pH 2) but only ~1% ionized in the blood (pH 7.4). This profile is often favorable, as the high solubility in the stomach aids dissolution, while the high proportion of the neutral, more lipophilic form at physiological pH facilitates passive diffusion across the intestinal membrane.
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A High LogD at pH 7.4: This would indicate good membrane permeability but could also be a red flag for issues such as high plasma protein binding, rapid metabolism by cytochrome P450 enzymes, or potential for hERG channel inhibition. This data would guide the medicinal chemistry team to potentially introduce more polar groups in subsequent optimization cycles to mitigate these risks.
By systematically determining and intelligently interpreting these core physicochemical properties, researchers can make informed, data-driven decisions, significantly increasing the probability of advancing a promising molecule like 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine toward clinical success.
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Straker, L., et al. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. University of East Anglia. [Link]
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